molecular formula C22H27N3O2 B11327081 N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide

Cat. No.: B11327081
M. Wt: 365.5 g/mol
InChI Key: UHKHONUUIAMAAE-UHFFFAOYSA-N
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Description

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of adamantane, pyrazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole derivative.

    Coupling with Adamantane: The adamantane moiety is coupled to the pyrazole derivative through an amide bond formation, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s rigid adamantane core can be utilized in the design of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study the interaction of pyrazole derivatives with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The adamantane core provides rigidity, while the pyrazole and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide
  • N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxylate
  • N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxylamide

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane core with the pyrazole and methoxyphenyl groups. This combination provides a balance of rigidity and flexibility, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C22H27N3O2/c1-27-19-4-2-15(3-5-19)14-25-20(6-7-23-25)24-21(26)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18H,8-14H2,1H3,(H,24,26)

InChI Key

UHKHONUUIAMAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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